3-Hydroxyretinal

Description

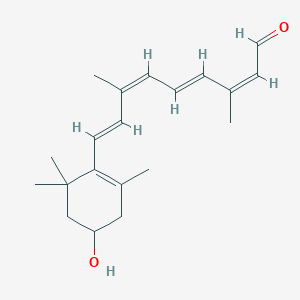

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQNCDEPWLQRO-DAWLFQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-91-1 | |

| Record name | 3-HYDROXYRETINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0490Y49DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 3 Hydroxyretinal

Carotenoid Precursors and Dietary Sources

The precursors for 3-hydroxyretinal biosynthesis are specific xanthophyll carotenoids obtained through the diet. researchgate.netnih.govnih.govresearchgate.netnih.govatamanchemicals.com Organisms capable of synthesizing this compound must ingest these carotenoids as they cannot produce them de novo. atamanchemicals.comnih.gov Dietary sources rich in these xanthophylls are typically plants. wikipedia.orgnih.gov

Conversion of Zeaxanthin (B1683548), Lutein (B1675518), and β-Cryptoxanthin

Zeaxanthin, lutein, and β-cryptoxanthin are identified as key carotenoid precursors that can be converted into this compound. nih.govnih.govatamanchemicals.comqmul.ac.ukexpasy.orgpnas.orgnih.gov Research, particularly in Drosophila melanogaster and Galleria mellonella, has demonstrated the enzymatic conversion of zeaxanthin into this compound. nih.govqmul.ac.ukexpasy.orgpnas.orguniprot.orguniprot.orgnih.govresearchgate.net Similarly, lutein and β-cryptoxanthin can also serve as substrates in this pathway. nih.govatamanchemicals.comqmul.ac.ukexpasy.orgpnas.orgnih.gov The conversion involves oxidative cleavage of the carotenoid backbone. researchgate.netnih.govnih.govqmul.ac.ukexpasy.orguniprot.orgflybase.org

Data on the efficiency of conversion for each precursor can vary depending on the organism and specific enzymatic activity. For instance, studies on Galleria mellonella NinaB have shown its ability to cleave and isomerize zeaxanthin, β,β-carotene, and lutein. pnas.org When the substrate is hydroxylated on only one side, like β-cryptoxanthin, the enzyme preferentially isomerizes the hydroxylated portion. qmul.ac.ukexpasy.org

Table 1: Carotenoid Precursors for this compound Biosynthesis (Example Organisms)

| Carotenoid | Example Organisms Capable of Conversion | Key Enzyme Involved |

| Zeaxanthin | Drosophila melanogaster, Galleria mellonella, Insects nih.govqmul.ac.ukexpasy.orgpnas.orguniprot.orguniprot.orgnih.govresearchgate.net | NinaB nih.govqmul.ac.ukexpasy.orgpnas.orguniprot.orguniprot.orgnih.govresearchgate.net |

| Lutein | Insects nih.govatamanchemicals.comqmul.ac.ukexpasy.orgpnas.org | NinaB qmul.ac.ukexpasy.orgpnas.org |

| β-Cryptoxanthin | Insects nih.govatamanchemicals.comqmul.ac.ukexpasy.orgpnas.org | NinaB qmul.ac.ukexpasy.orgpnas.org |

| β-Carotene | Insects (less preferred than hydroxylated forms) qmul.ac.ukexpasy.orgpnas.org | NinaB qmul.ac.ukexpasy.orgpnas.org |

Role of 3-Hydroxy-β,β-Carotene as an Intermediate

While zeaxanthin (3,3'-dihydroxy-β,β-carotene) is a direct precursor, 3-hydroxy-β,β-carotene, also known as β-cryptoxanthin, plays a role as a precursor that is hydroxylated on only one of its β-ionone rings. nih.govqmul.ac.ukexpasy.orgpnas.orgnih.gov In the context of this compound biosynthesis, β-cryptoxanthin can be cleaved by the relevant enzyme, yielding this compound from the hydroxylated half of the molecule. qmul.ac.ukexpasy.orgnih.gov This highlights that the presence of a hydroxyl group on a β-ionone ring is important for the formation of the this compound product. researchgate.netnih.govnih.govqmul.ac.ukexpasy.org

Enzymatic Transformations in Chromophore Biogenesis

The conversion of carotenoid precursors to this compound is facilitated by specific enzymatic transformations, primarily involving a single, multifunctional enzyme in many insects. researchgate.netnih.govnih.gov

Role of NinaB (Carotenoid-Isomerooxygenase) Activity

The key enzyme responsible for the biosynthesis of this compound in many insects is NinaB, a carotenoid-isomerooxygenase. researchgate.netnih.govnih.govnih.govqmul.ac.ukexpasy.orgpnas.orguniprot.orguniprot.orgnih.govflybase.org NinaB catalyzes the oxidative cleavage of specific carotenoids and the simultaneous isomerization necessary for the formation of 11-cis-3-hydroxyretinal (B128498). nih.govnih.govnih.govqmul.ac.ukexpasy.orgpnas.orguniprot.orguniprot.orgnih.govflybase.org This enzyme is essential for visual pigment biogenesis and proper photoreceptor development in these organisms. nih.govuniprot.orguniprot.orgflybase.org

Dual Oxygenase and Isomerase Functionality

A unique characteristic of NinaB is its dual functionality as both an oxygenase and an isomerase within a single polypeptide. researchgate.netnih.govnih.govresearchgate.netnih.govqmul.ac.ukexpasy.orgpnas.orguniprot.org It catalyzes the oxidative cleavage of the carotenoid double bond at the 15,15' position, a reaction typical of carotenoid oxygenases. researchgate.netnih.govnih.govqmul.ac.ukexpasy.orguniprot.orgflybase.org Simultaneously, it performs an all-trans to 11-cis isomerization of one of the cleavage products, which is the function of a retinoid isomerase. researchgate.netnih.govnih.govnih.govqmul.ac.ukexpasy.orgpnas.orguniprot.orguniprot.orgnih.gov This combined activity allows NinaB to directly produce 11-cis-3-hydroxyretinal from all-trans carotenoid precursors in a light-independent manner. researchgate.netnih.govnih.gov In contrast, vertebrates typically utilize separate enzymes for these steps: carotenoid cleavage oxygenases (like BCO1) and retinoid isomerases (like RPE65). researchgate.netnih.govnih.govpnas.org

Regio- and Stereo-selectivity in Double Bond Processing

NinaB exhibits remarkable regio- and stereo-selectivity in its processing of carotenoid double bonds. researchgate.netnih.govnih.govjensenlab.orgresearchgate.net The enzyme possesses a bipartite substrate recognition site that directs its activity. researchgate.netnih.govnih.govresearchgate.net One part of this site is responsible for the specific C11, C12 cis-isomerization and preferentially binds to 3-OH-β-ionone rings. researchgate.netnih.govnih.govresearchgate.net The other part of the site maintains a trans configuration in the resulting product and binds to non-canonical ionone (B8125255) rings. researchgate.netnih.govnih.govresearchgate.net Concurrent binding of carotenoids with two cyclohexyl rings to both domains is required for specific oxidative cleavage at the C15, C15' position. researchgate.netnih.govnih.govresearchgate.net This selective mechanism ensures the correct cleavage and isomerization to produce 11-cis-3-hydroxyretinal. researchgate.netnih.govnih.gov When processing asymmetrical carotenoids like β-cryptoxanthin, NinaB preferentially isomerizes the hydroxylated β-ionone ring side. qmul.ac.ukexpasy.orgpnas.org The reaction sequence involves a dioxygenase mechanism with a carbocation/radical intermediate. researchgate.netnih.govnih.govresearchgate.netnih.gov

Table 2: NinaB Enzymatic Activity

| Activity Type | Substrate Interaction | Outcome |

| Oxygenase | Oxidative cleavage at the 15,15' double bond researchgate.netnih.govnih.govqmul.ac.ukexpasy.orguniprot.orgflybase.org | Cleavage of the carotenoid chain researchgate.netnih.govnih.govqmul.ac.ukexpasy.orguniprot.orgflybase.org |

| Isomerase | All-trans to 11-cis isomerization of one cleavage product researchgate.netnih.govnih.govnih.govqmul.ac.ukexpasy.orgpnas.orguniprot.orguniprot.orgnih.gov | Formation of the 11-cis configuration researchgate.netnih.govnih.govnih.govqmul.ac.ukexpasy.orgpnas.orguniprot.orguniprot.orgnih.gov |

| Selectivity | Preferential binding to 3-OH-β-ionone rings for cis-isomerization researchgate.netnih.govnih.govresearchgate.net | Regio- and stereo-specific product formation researchgate.netnih.govnih.govjensenlab.orgresearchgate.net |

Proposed Dioxygenase Mechanism with Carbocation/Radical Intermediate

The formation of this compound from carotenoid precursors, catalyzed by enzymes like NinaB, involves a unique reaction sequence that follows a dioxygenase mechanism nih.govescholarship.org. This mechanism is proposed to involve a carbocation/radical intermediate nih.govescholarship.org. Carotenoid cleavage oxygenases (CCOs) are generally non-heme iron proteins that catalyze the oxidative fission of alkene bonds in carotenoids nih.gov. In the case of NinaB, this enzyme exhibits both oxygenase and isomerase functions, enabling the simultaneous oxidative cleavage at the C15, C15' double bond of carotenoids and the all-trans to 11-cis isomerization of one of the cleavage products nih.govescholarship.orguniprot.org.

The proposed dioxygenase mechanism involves the incorporation of molecular oxygen. Studies on canonical CCOs suggest that a ferrous iron (Fe(II)) center activates oxygen for the cleavage of carotenoid substrates nih.govresearchgate.net. The incorporation of dioxygen is thought to follow a dioxygenase reaction mechanism nih.govresearchgate.net. In this mechanism, side-on binding of O₂ to the Fe(II) center is energetically favorable and is accompanied by electron transfer from the carotenoid substrate, forming an Fe(II)-O₂⁻ - apocarotenoid radical cation intermediate nih.gov. This intermediate is presumably stabilized by resonance delocalization nih.gov. The O-O bond rupture is facilitated by interaction with Fe(II), leading to a transient Fe(III)-diolate radical nih.gov. This is followed by decay to yield the final apocarotenoid products, with the iron center restored to the Fe(II) oxidation state nih.gov. The unique reaction sequence catalyzed by NinaB, leading to 11-cis-3-hydroxyretinal, follows this dioxygenase mechanism with a carbocation/radical intermediate nih.govescholarship.org.

Role of Retinol (B82714) Dehydrogenases (RDHs)

Retinol dehydrogenases (RDHs) play a critical role in the metabolic interconversion of retinoids, including this compound and its corresponding alcohol, 3-hydroxyretinol (B108295) jneurosci.orgresearchgate.netnih.gov. These enzymes are members of the short-chain dehydrogenase/reductase (SDR) superfamily and catalyze NAD(P)-dependent reversible redox reactions of retinol/retinal nih.gov. In the context of this compound metabolism, specific RDHs are involved in the visual cycle and potentially in de novo chromophore synthesis jneurosci.orgnih.gov.

In Drosophila melanogaster, the photoreceptor dehydrogenase (PDH) is a key enzyme in the visual cycle jneurosci.orgresearchgate.netresearchgate.netnih.gov. PDH, which is expressed in retinal pigment cells (RPCs), catalyzes the reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol researchgate.netresearchgate.netresearchgate.netnih.govoup.comresearchgate.net. This reaction is a crucial step in the regeneration pathway of the visual chromophore researchgate.netresearchgate.netnih.gov. Studies using pdh mutant flies have demonstrated that PDH is required for a functional visual cycle and for maintaining rhodopsin levels, particularly under conditions of nutrient deprivation nih.govoup.com. Loss of PDH activity leads to progressive light-dependent loss of rhodopsin and retinal degeneration in Drosophila researchgate.netnih.gov.

The interconversion between this compound and 3-hydroxyretinol is a reversible redox reaction catalyzed by RDHs researchgate.netnih.gov. In Drosophila, PDH facilitates the reduction of this compound to 3-hydroxyretinol researchgate.netresearchgate.netresearchgate.netnih.govoup.comresearchgate.net. Conversely, the oxidation of 3-hydroxyretinol back to this compound is also necessary for chromophore regeneration nih.govjneurosci.orgnih.gov. This oxidative step is suggested to be catalyzed by another RDH, specifically RDHB in Drosophila nih.govjneurosci.orgnih.gov. Biochemical analysis has confirmed that recombinant PDH catalyzes the interconversion of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol researchgate.netresearchgate.net.

Data regarding the interconversion catalyzed by PDH:

| Substrate | Product | Enzyme | Organism | Reference |

| all-trans-3-hydroxyretinal | all-trans-3-hydroxyretinol | PDH | D. melanogaster | researchgate.netresearchgate.net |

| all-trans-retinal (B13868) | all-trans-retinol | PDH | D. melanogaster | nih.gov |

RDHB (retinol dehydrogenase B) in Drosophila is proposed to function in the final oxidation step of the visual cycle, specifically the oxidation of 3-hydroxyretinol to this compound nih.govjneurosci.orgnih.gov. This step is crucial for generating the 11-cis-3-hydroxyretinal chromophore used for visual pigment synthesis nih.govjneurosci.org. RDHB is expressed in retinal pigment cells (RPCs), suggesting that this oxidative step occurs in these cells nih.gov. Studies on rdhB mutant flies indicate that RDHB is required for both the visual cycle and de novo synthesis of the chromophore jneurosci.orgnih.gov. Mutation of rdhB leads to diminished chromophore production and moderate light-dependent retinal degeneration jneurosci.orgnih.gov. This supports the role of RDHB in the final oxidation step of 3-hydroxyretinol to this compound jneurosci.orgnih.gov.

There is functional equivalence and structural homology between Drosophila PDH and mammalian RDHs, particularly RDH12 nih.govresearchgate.netnih.govresearchgate.net. Both PDH and RDH12 belong to the short-chain dehydrogenase/reductase (SDR) family and catalyze the reduction of retinaldehyde to retinol nih.govresearchgate.netru.nl. In Drosophila melanogaster, the absence of PDH activity results in photoreceptor degeneration, which can be partially rescued by the transgenic expression of human RDH12 nih.govresearchgate.netnih.govacs.org. This demonstrates that human RDH12 can functionally substitute for Drosophila PDH in the visual cycle, highlighting their conserved role in retinoid metabolism and chromophore regeneration nih.govresearchgate.netnih.gov.

Comparison of PDH and RDH12:

| Feature | Drosophila PDH | Mammalian RDH12 | References |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | Short-chain dehydrogenase/reductase (SDR) | nih.govru.nl |

| Primary Reaction | Reduction of all-trans-3-hydroxyretinal | Reduction of all-trans-retinal and 11-cis-retinal (B22103) | researchgate.netnih.govresearchgate.netru.nl |

| Localization | Retinal pigment cells (RPCs) | Photoreceptor inner segments | nih.govresearchgate.netru.nlgene.vision |

| Role in Visual Cycle | Reduces this compound to 3-hydroxyretinol | Reduces retinal to retinol | researchgate.netresearchgate.netru.nlgene.vision |

| Functional Rescue | Human RDH12 can partially rescue pdh mutants | - | nih.govresearchgate.netnih.govacs.org |

Mutations in the human RDH12 gene are associated with severe inherited retinal diseases, such as Leber congenital amaurosis 13 (LCA13) and early-onset severe retinal dystrophy nih.govresearchgate.netgene.vision. This underscores the critical importance of RDH12 function in the mammalian visual cycle and photoreceptor health, mirroring the essential role of PDH in Drosophila nih.govresearchgate.netnih.govresearchgate.netgene.vision.

Hydroxylation at the C3 Position (e.g., Cytochrome P-450 involvement)

The introduction of a hydroxyl group at the C3 position of the β-ionone ring is a crucial step in the biosynthesis of this compound from carotenoid precursors like β-carotene nih.govamazonaws.com. While the enzyme NinaB in Drosophila is primarily known for the oxidative cleavage and isomerization of xanthophylls like zeaxanthin which are already hydroxylated at C3, the initial hydroxylation of β-carotene to form zeaxanthin or other 3-hydroxylated carotenoids involves other enzymatic activities researchgate.netresearchgate.netnih.gov.

Research, particularly in Drosophila, has suggested the involvement of cytochrome P-450 monooxygenases in the hydroxylation at the C3 position of retinal nih.govamazonaws.com. Studies where all-trans-retinal was supplied to carotenoid-depleted flies indicated the formation of all-trans-3-hydroxyretinal nih.gov. This process was enhanced by the addition of NADPH and inhibited by carbon monoxide, which are characteristic features of cytochrome P-450 activity nih.gov. This suggests that a cytochrome P-450 enzyme catalyzes the monooxygenase activity responsible for introducing the hydroxyl group at the C3 position of the retinal ring nih.govamazonaws.com. Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases involved in the oxidation of various substrates, including steroids, fatty acids, and xenobiotics, often by hydroxylation wikipedia.orgwikipedia.orgnih.gov.

While NinaB cleaves already hydroxylated carotenoids, the initial hydroxylation of non-hydroxylated carotenoids like β-carotene to produce precursors such as zeaxanthin, which then feed into the NinaB pathway, likely involves distinct hydroxylation enzymes, potentially including cytochrome P-450 activities researchgate.netresearchgate.netnih.govnih.govamazonaws.com.

Table of Enzymes and Reactions in this compound Biosynthesis/Metabolism:

| Enzyme | Organism | Reaction Catalyzed | Role | References |

| NinaB (Carotenoid isomerooxygenase) | D. melanogaster | Oxidative cleavage and isomerization of xanthophylls (e.g., zeaxanthin) to this compound isomers | Primary chromophore synthesis from carotenoids | nih.govescholarship.orgresearchgate.netnih.govuniprot.org |

| PDH (Photoreceptor dehydrogenase) | D. melanogaster | Reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol | Visual cycle regeneration | researchgate.netresearchgate.netresearchgate.netnih.govoup.comresearchgate.net |

| RDHB (Retinol dehydrogenase B) | D. melanogaster | Oxidation of 3-hydroxyretinol to this compound | Final step in chromophore regeneration/synthesis | nih.govjneurosci.orgnih.gov |

| Cytochrome P-450 (Putative) | D. melanogaster | Hydroxylation at C3 position of retinal | Potential initial hydroxylation step for de novo synthesis from retinal | nih.govamazonaws.com |

| RDH12 (Retinol dehydrogenase 12) | Homo sapiens | Reduction of all-trans-retinal and 11-cis-retinal to retinols | Mammalian visual cycle (functional homolog of PDH) | nih.govresearchgate.netru.nlgene.vision |

Stereochemical Aspects of this compound Production

The production of this compound involves specific stereochemical transformations, leading to the formation and, in some taxa, isomerization of different enantiomers.

Formation of (3R)-3-Hydroxyretinal Enantiomer

The biosynthesis of this compound in certain invertebrates, such as Drosophila melanogaster, begins with dietary carotenoids like zeaxanthin. The enzyme NinaB, a carotenoid isomerooxygenase, plays a key role in cleaving zeaxanthin. This cleavage results in the formation of both 11-cis-(3R)-3-hydroxyretinal and all-trans-(3R)-3-hydroxyretinal. pathbank.orgresearchgate.netuniprot.org The formation of the (3R) enantiomer appears to be the initial stereochemical outcome of this enzymatic cleavage. Studies supplementing carotenoid-depleted flies with all-trans retinal have shown the initial formation and accumulation of all-trans-3-hydroxyretinal in the dark, with the 3R enantiomer being the product observed in in vitro assays using membrane fractions. nih.gov This suggests that hydroxylation at the C3 position of retinal, potentially via cytochrome P-450 monooxygenase activity, leads to the (3R) configuration. nih.gov

Isomerization to (3S)-3-Hydroxyretinal Enantiomer in Specific Taxa

While the (3R) enantiomer is initially formed, some invertebrates, particularly Drosophila, utilize the (3S) enantiomer as their primary visual chromophore. pathbank.orgpnas.org This indicates that an isomerization step occurs, converting the (3R) form to the (3S) form. In Drosophila, the enzyme NINAG, a glucose-methanol-choline (GMC) oxidoreductase, is proposed to catalyze the conversion of (3R)-3-hydroxyretinol to the (3S) enantiomer. researchgate.netlipidmaps.org This isomerization takes place at the chiral center at the C-3 position of the retinoid ring. researchgate.net Mutants lacking functional ninaG are unable to synthesize the (3S)-3-hydroxyretinal chromophore. researchgate.net This stereochemical inversion highlights a specific metabolic step crucial for vision in these organisms.

Distinct Visual Cycle Mechanisms in Invertebrates

Invertebrate visual systems exhibit mechanisms for chromophore regeneration that differ significantly from those found in vertebrates.

Comparison with Vertebrate Chromophore Regeneration Pathways

In vertebrates, the visual cycle is a complex enzymatic pathway primarily localized in the retinal pigment epithelium (RPE). pnas.orgnih.govnih.govroyalsocietypublishing.org Following light absorption, 11-cis-retinal is isomerized to all-trans-retinal, which is then released from the opsin and undergoes a series of enzymatic conversions in the RPE to regenerate 11-cis-retinal. pnas.orgroyalsocietypublishing.orgwikipedia.orgwikipedia.org Key enzymes in the vertebrate cycle include RPE65, which isomerizes all-trans-retinyl esters to 11-cis-retinol (B117599), and various retinol dehydrogenases. pnas.orgroyalsocietypublishing.orgwikipedia.orgoup.com

In contrast, many invertebrates, particularly those with rhabdomeric photoreceptors like insects, employ a different strategy. wikipedia.orgbioscientifica.comoup.com Instead of releasing the all-trans chromophore for regeneration in a separate cell type, the photoisomerized all-trans-3-hydroxyretinal often remains bound to the opsin, forming a stable metarhodopsin. pnas.orgnih.govbioscientifica.comcore.ac.ukfree.fr Regeneration of the 11-cis chromophore can then occur through photoreversal, where the metarhodopsin absorbs a second photon, leading to reisomerization back to the 11-cis state while still bound to the opsin. pnas.orgnih.govnih.govbioscientifica.comoup.comfree.fr

Chromophore Regeneration in Insect Photoreceptor Cells (e.g., Bistability)

A hallmark of many insect visual pigments is bistability. pnas.orgbioscientifica.comfree.frresearchgate.net Upon absorbing a photon, the 11-cis-3-hydroxyretinal chromophore in rhodopsin isomerizes to the all-trans form, leading to the activated metarhodopsin state. pnas.orgwikipedia.orgfree.frresearchgate.net Unlike vertebrate metarhodopsin, which is typically unstable and releases the chromophore, insect metarhodopsin is often thermostable. pnas.orgbioscientifica.comcore.ac.ukfree.fr This stability allows the metarhodopsin to absorb a second photon, often of a different wavelength, which drives the reisomerization of the chromophore back to the 11-cis configuration, regenerating functional rhodopsin. pnas.orgnih.govbioscientifica.comcore.ac.ukfree.fr This photoreversal mechanism is a primary mode of chromophore regeneration in many insect photoreceptors, enabling sustained light sensitivity without a continuous supply of newly synthesized chromophore from a separate regeneration pathway under certain light conditions. pnas.orgnih.govbioscientifica.comcore.ac.ukfree.fr However, an enzymatic regeneration pathway is required for chromophore released from internalized rhodopsin. researchgate.netnih.govresearchgate.net

De Novo Synthesis Pathways from Dietary Retinoids

In addition to regeneration, invertebrates can synthesize this compound de novo from dietary precursors, primarily carotenoids. pathbank.orgresearchgate.netresearchgate.netresearchgate.net Zeaxanthin is a well-established precursor in species like Drosophila. pathbank.orgresearchgate.netpnas.org The enzyme NinaB cleaves zeaxanthin to produce this compound. pathbank.orgresearchgate.netuniprot.orgpnas.org This process can yield both 11-cis and all-trans isomers. pathbank.orgresearchgate.net The de novo synthesis pathway ensures a supply of chromophore, especially when regeneration through photoreversal or the enzymatic cycle is insufficient or when visual pigments are newly synthesized. The supply of dietary retinoids and their subsequent metabolic conversion are essential for maintaining proper visual function in these invertebrates. researchgate.netresearchgate.net In Drosophila, de novo synthesis from all-trans-retinoids also appears to require the activity of enzymes like PDH and RdhB, linking it to components of the enzymatic visual cycle. nih.govnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5843397 nih.gov |

| Retinal | 638015 wikipedia.orgwikipedia.orgnih.gov |

| Retinol | 445354 wikipedia.orgwikidata.orgfishersci.dknih.gov |

| β-Carotene | 5280489 wikipedia.orgfishersci.cafishersci.cacgiar.orgcsic.es |

| Zeaxanthin | 5280899 cgiar.orgcsic.es |

| 11-cis-3-Hydroxyretinal | Not explicitly listed, but related to this compound (5843397) and 11-cis-retinal (5280490) guidetopharmacology.org |

| all-trans-3-Hydroxyretinal | Not explicitly listed, but related to this compound (5843397) and all-trans-retinal (638015) nih.gov |

| (3R)-3-Hydroxyretinal | 25229573 uni.lumitoproteome.org |

| (3S)-3-Hydroxyretinal | Not explicitly listed, but related to this compound (5843397) |

| 3-Hydroxyretinol | 6505649 nih.govuni.lu |

| 11-cis-Retinal | 5280490 guidetopharmacology.org |

| all-trans-Retinal | 638015 wikipedia.orgwikipedia.orgnih.gov |

| 11-cis-3-Hydroxyretinol | Not explicitly listed, but related to 3-Hydroxyretinol (6505649) |

| all-trans-3-Hydroxyretinol | Not explicitly listed, but related to 3-Hydroxyretinol (6505649) |

| (3R)-3-Hydroxyretinol | Not explicitly listed, but related to 3-Hydroxyretinol (6505649) |

| (3S)-3-Hydroxyretinol | Not explicitly listed, but related to 3-Hydroxyretinol (6505649) |

| 13-cis-Retinol | 9904001 nih.gov |

| 4-Hydroxyretinal (B15971) | Not explicitly listed in search results |

| Retinoic acid | Not explicitly listed in search results |

Data Table: Key Enzymes and Stereochemistry in Drosophila this compound Biosynthesis

| Enzyme/Protein | Substrate(s) | Product(s) | Stereochemical Outcome | Location (in Drosophila) | Reference |

| NinaB | Zeaxanthin | 11-cis-(3R)-3-Hydroxyretinal, all-trans-(3R)-3-Hydroxyretinal | Formation of (3R) | Neuronal and glial cells researchgate.net | pathbank.orgresearchgate.netuniprot.orgpnas.org |

| PDH | all-trans-3-Hydroxyretinal | all-trans-3-Hydroxyretinol | Not specified | Pigment cells researchgate.netnih.govnih.gov | researchgate.netnih.govresearchgate.netnih.govnih.gov |

| NINAG | (3R)-3-Hydroxyretinol | (3S)-3-Hydroxyretinol | (3R) to (3S) isomerization | Retina researchgate.net | researchgate.netlipidmaps.org |

| RdhB | 11-cis-3-Hydroxyretinol | 11-cis-3-Hydroxyretinal | Not specified | Pigment cells nih.govnih.gov | nih.govnih.gov |

Data Table: Comparison of Visual Cycle Mechanisms

| Feature | Vertebrates | Invertebrates (e.g., Drosophila) | Reference |

| Primary Chromophore | Retinal | This compound (in many species) | free.fr |

| Photoisomerization | 11-cis to all-trans | 11-cis to all-trans | pnas.orgwikipedia.orgfree.fr |

| Metarhodopsin Stability | Unstable, releases chromophore | Often thermostable, retains chromophore | pnas.orgbioscientifica.comcore.ac.ukfree.fr |

| Main Regeneration Mode | Enzymatic visual cycle in RPE | Photoreversal (bistability), enzymatic cycle in pigment cells | researchgate.netpnas.orgnih.govnih.govbioscientifica.comoup.comfree.frresearchgate.netnih.govnih.gov |

| Cellular Localization | Photoreceptors and RPE | Primarily within photoreceptors (bistability), pigment cells (enzymatic cycle) | researchgate.netroyalsocietypublishing.orgbioscientifica.comnih.govnih.gov |

| Key Isomerase | RPE65 (isomerohydrolase) | NinaB (isomerooxygenase), NINAG (oxidoreductase) | uniprot.orgpnas.orglipidmaps.orgpnas.org |

| De Novo Synthesis | From dietary carotenoids (e.g., β-carotene) | From dietary carotenoids (e.g., zeaxanthin) | pathbank.orgresearchgate.netuniprot.orgpnas.orgresearchgate.netwikipedia.org |

Role of Retinoid-Binding Proteins in Chromophore Transport (e.g., PINTA, CSPs)

The biosynthesis and regeneration of the visual chromophore, this compound, in insects necessitate the involvement of specific retinoid-binding proteins for efficient transport and metabolic channeling. These proteins play a crucial role in solubilizing hydrophobic retinoids and facilitating their movement between different cellular compartments and cell types within the visual system. Key among these are the PINTA protein and various Cellular Retinoid-Binding Proteins (CSPs).

In Drosophila melanogaster, this compound serves as the chromophore for rhodopsin researchgate.netwikibooks.org. The transport of 11-cis-3-hydroxyretinal to the photoreceptor cells is dependent on the PINTA protein researchgate.netnih.gov. PINTA, or prolonged depolarization afterpotential is not apparent, is a CRAL-TRIO domain protein belonging to the SEC14 superfamily oup.comescholarship.org. Similar to the role of Cellular Retinaldehyde-Binding Protein (CRALBP) in mammals, PINTA is involved in shuttling the chromophore from retinal pigment cells to photoreceptor cells researchgate.netoup.comescholarship.org. Research indicates that PINTA is required for the biosynthesis of rhodopsin, and mutations in the pinta gene lead to low expression levels of Rh1, the primary rhodopsin in R1-6 photoreceptor cells in Drosophila oup.com.

PINTA is localized to the retinal pigment cells, which are implicated in the conversion of all-trans-3-hydroxyretinol to 11-cis-3-hydroxyretinal escholarship.org. While pinta mutant flies can produce the chromophore, they exhibit significantly reduced light sensitivity and rhodopsin levels, suggesting that PINTA is crucial for transporting the chromophore from pigment cells to photoreceptor cells to support rhodopsin production nih.gov. Ligand-binding assays have demonstrated that PINTA can bind to retinoids, including all-trans-retinol researchgate.netescholarship.orgresearchgate.netnih.govjneurosci.org. One study showed binding of tritiated all-trans-retinoic acid to a GST-PINTA fusion protein researchgate.netnih.gov. Fluorometric titration experiments with His-PINTA and all-trans-retinol have also been conducted to determine binding affinities researchgate.netresearchgate.netnih.gov.

Cellular Retinoid-Binding Proteins (CRBPs and CRABPs) are another class of intracellular proteins that bind retinoids plos.orgnih.gov. While extensively studied in vertebrates for their roles in binding retinol and retinoic acid, their specific involvement with this compound in insects is also being explored plos.orgresearchgate.net. CRBPs, such as CRBP I and II in mammals, preferentially bind all-trans-retinol plos.org. Cellular Retinaldehyde-Binding Protein (CRALBP), a distinct type of retinoid-binding protein, is known to bind 11-cis-retinal and 11-cis-retinol and is involved in the transport of the visual chromophore in the vertebrate visual cycle wikibooks.orgnih.govbioscientifica.comoup.com. While CRALBP is found in vertebrates, PINTA appears to serve a functionally analogous role in Drosophila researchgate.netoup.comescholarship.org.

Studies in other invertebrates, such as the swallowtail butterfly Papilio xuthus, have reported a retinol-binding protein that exclusively binds 3-hydroxyretinol, suggesting a role in visual pigment turnover in this species researchgate.net. This highlights the diversity of retinoid-binding proteins and their specific ligand preferences across different organisms and their adaptations for handling this compound or its precursors/metabolites in their respective visual systems.

Molecular Interactions with Opsin and Phototransduction Mechanisms

Opsin-Chromophore Binding Dynamics

Opsins are a class of G-protein coupled receptors (GPCRs) that serve as the protein component of visual pigments. wikipedia.orgnih.govoup.com They possess a binding pocket formed by seven transmembrane helices where the chromophore is housed. biorxiv.orgoup.comredalyc.org The specific amino acid residues lining this pocket are crucial for determining the chromophore's properties and the resulting spectral sensitivity of the visual pigment. biorxiv.orgoup.com

Covalent Attachment via Protonated Schiff Base Linkage to Conserved Lysine (B10760008) Residues

3-Hydroxyretinal is covalently linked to the opsin protein through a protonated Schiff base linkage. This bond forms between the aldehyde group of the this compound chromophore and the ε-amino group of a conserved lysine residue within the opsin's transmembrane domain, typically in helix 7 (H7). wikipedia.orgnih.govpeerj.com This lysine residue is highly conserved across almost all opsins and is essential for light sensitivity. wikipedia.orgnih.gov The protonation of the Schiff base is necessary for visible light absorption. nih.gov

Influence of the Opsin Binding Pocket Environment on Chromophore Interactions

The protein environment within the opsin binding pocket significantly influences the chemical and physical properties of the bound this compound. biorxiv.orgoup.comuniversiteitleiden.nl Amino acid residues surrounding the chromophore can affect its electron distribution and conformation, thereby modulating the absorption spectrum of the visual pigment. biorxiv.orgoup.com For instance, a negatively charged amino acid, often referred to as a counterion, stabilizes the positive charge of the protonated Schiff base in the hydrophobic transmembrane environment. nih.govacs.org The specific arrangement and properties of these residues contribute to the diverse spectral sensitivities observed in different opsins. oup.combiorxiv.org

Impact of the 3-Hydroxyl Group on Opsin Binding Affinity

The presence of the hydroxyl group at the 3-position of the cyclohexenyl ring in this compound distinguishes it from retinal. While the exact impact of this hydroxyl group on opsin binding affinity compared to retinal can vary depending on the specific opsin, studies have shown that different chromophores can influence opsin maturation and trafficking. arvojournals.orgnd.edu For example, in Drosophila, the availability of the this compound chromophore is essential for the proper production and trafficking of the major opsin, Rh1. arvojournals.org Additionally, experimental evidence suggests that using this compound instead of retinal as the chromophore in bovine rhodopsin can cause a shortwave shift in the absorbance maximum. oup.com

Photoreceptor Activation and Conformational Changes

The absorption of light by the this compound-bound opsin triggers a cascade of events leading to photoreceptor activation.

Light-Induced 11-cis to All-trans Isomerization of this compound

The primary event in phototransduction is the light-induced photoisomerization of the this compound chromophore. wikipedia.orgoup.com In its inactive state, the chromophore is typically in the 11-cis configuration. wikipedia.orgoup.comwikiwand.com Upon absorption of a photon of light, the 11-cis double bond undergoes isomerization to the all-trans configuration. wikipedia.orgoup.compnas.org This rapid conformational change of the chromophore is the trigger that initiates the subsequent events in the phototransduction pathway. oup.compnas.org

Opsins as G-Protein Coupled Receptors (GPCRs) in Invertebrate Vision

Opsins in invertebrate photoreceptors function as GPCRs. wikipedia.orgnih.govmdpi.com The light-induced isomerization of 11-cis-3-hydroxyretinal (B128498) to all-trans-3-hydroxyretinal causes a conformational change in the opsin protein, converting it to its active form, metarhodopsin. wikipedia.orgoup.comresearchgate.net This activated metarhodopsin then interacts with and activates a heterotrimeric G protein, specifically Gq in Drosophila and other invertebrates. wikipedia.orgoup.comresearchgate.net Activation of Gq initiates a signaling cascade, which in invertebrates typically involves the activation of phospholipase Cβ (PLCβ). wikipedia.orgoup.comresearchgate.net PLCβ hydrolyzes phosphatidylinositol (4,5)-bisphosphate (PIP2), leading to the opening of transient receptor potential (TRP) channels and depolarization of the photoreceptor cell membrane, ultimately generating an electrical signal. wikipedia.orgoup.commdpi.comresearchgate.net Unlike vertebrate visual pigments, many invertebrate visual pigments, once activated, are thermally stable and can be converted back to the inactive state by absorbing a second photon, a process known as photoregeneration. arvojournals.orgnih.govpnas.orgcambridge.org

Conformational Rearrangements in Activated Photopigments (e.g., Metarhodopsin Formation)

Upon absorbing a photon, the 11-cis isomer of this compound undergoes photoisomerization to its all-trans configuration. free.frd-nb.infowikipedia.orggenome.jp This isomerization is a critical initial step that induces a significant conformational change in the associated opsin protein. d-nb.infowikipedia.orggenome.jp The resulting activated state of the photopigment is known as metarhodopsin. d-nb.infowikipedia.orggenome.jpmdpi.com In insects like Drosophila, both the rhodopsin (R) and metarhodopsin (M) states are stable in the dark and are photoconvertible, a characteristic of bistable pigments. mdpi.comfrontiersin.org The formation of metarhodopsin signifies the activation of the visual pigment, priming it to interact with downstream signaling molecules and initiate the phototransduction cascade. wikipedia.orgmdpi.com

Research findings highlight the efficiency of this conversion. For instance, in Drosophila, the main rhodopsin (Rh1), when combined with 11-cis this compound, forms a blue-absorbing rhodopsin and an orange-absorbing metarhodopsin. frontiersin.orgscienceopen.com Absorption of a photon by the 11-cis-3-hydroxyretinal leads to its conversion to all-trans-3-hydroxyretinal, transforming rhodopsin into its active metarhodopsin form. d-nb.infowikipedia.orgmdpi.com

Downstream Signaling Cascades in Insect Photoreceptors

Following the formation of activated metarhodopsin, a rapid and amplified signaling cascade is initiated within the insect photoreceptor cell. This cascade, primarily mediated by a G protein-coupled pathway, differs in key aspects from the vertebrate phototransduction pathway. wikipedia.orgnih.gov

A pivotal step in the insect phototransduction cascade is the activation of a heterotrimeric G protein, specifically Gq. wikipedia.orggenome.jpmdpi.comfrontiersin.org The activated metarhodopsin interacts with the inactive Gq protein, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gq alpha subunit. wikipedia.orggenome.jpmdpi.comscienceopen.com This exchange leads to the dissociation of the Gq alpha subunit (Gαq) from the beta and gamma subunits, and the GTP-bound Gαq subunit becomes the active signaling molecule. wikipedia.orggenome.jpmdpi.com This activation step is crucial as Gαq then proceeds to activate the downstream effector enzyme. wikipedia.orggenome.jp The Gq-mediated phototransduction pathway is considered the primary visual phototransduction mechanism in insects like Drosophila. nih.gov

The activated Gαq subunit directly interacts with and activates a membrane-bound enzyme, Phospholipase Cβ (PLCβ). wikipedia.orggenome.jpmdpi.comscienceopen.com In Drosophila, this enzyme is known as NorpA. wikipedia.orgtandfonline.com Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol (4,5)-bisphosphate (PIP2), a phospholipid located in the cell membrane. wikipedia.orggenome.jpscienceopen.com This enzymatic reaction cleaves PIP2 into two important second messenger molecules: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). evergreen.eduwikipedia.orggenome.jpscienceopen.com The hydrolysis of PIP2 is a central event in the insect phototransduction cascade, linking the activation of the G protein to the generation of intracellular signals. wikipedia.orggenome.jp

The hydrolysis of PIP2 by PLCβ generates two key intracellular second messengers: IP3 and DAG. evergreen.eduwikipedia.orggenome.jpscienceopen.com IP3 is a soluble molecule that is released into the cytoplasm, while DAG remains within the cell membrane. wikipedia.org These molecules play distinct but potentially collaborative roles in the subsequent steps of the phototransduction pathway. evergreen.eduoulu.fi While IP3 is thought to potentially bind to IP3 receptors in the subrhabdomeric cisternae and cause calcium release, this process may not be essential for normal vision in all insects. wikipedia.org DAG, or its derivatives, along with the depletion of PIP2, are implicated in the activation of cation-selective channels. evergreen.eduwikipedia.org

Data regarding the generation of these second messengers in response to light has been a subject of extensive research. For instance, in a fly microvillus, the absorption of a single photon can lead to the hydrolysis of approximately 500 PIP2 molecules within about 50 ms, contributing to the amplification of the signal. nih.gov

The generation of DAG and IP3, and/or the depletion of PIP2, leads to the opening of cation-selective ion channels in the photoreceptor cell membrane. evergreen.eduwikipedia.orgscienceopen.com In insects, the primary light-activated channels are the Transient Receptor Potential (TRP) and TRP-like (TRPL) channels. evergreen.eduwikipedia.orggenome.jpscienceopen.com The opening of these channels allows an influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the photoreceptor cell. evergreen.edud-nb.infowikipedia.org This influx of positive ions causes depolarization of the photoreceptor cell membrane, generating the electrical signal that is transmitted to downstream neurons. evergreen.edud-nb.infowikipedia.org

The exact mechanism by which DAG, IP3, or PIP2 depletion activates TRP and TRPL channels is still under investigation and may involve complex interactions. evergreen.eduscienceopen.comnih.gov However, the activation of these channels is the direct output of the second messenger cascade, translating the biochemical signal into an electrical response. evergreen.eduwikipedia.org

In contrast to vertebrate phototransduction where cGMP levels are high in the dark and decrease upon light stimulation, leading to channel closure and hyperpolarization, the role of cGMP in invertebrate phototransduction appears different. britannica.comwikipedia.orgnih.gov While cGMP is a known second messenger involved in various cellular processes, including some forms of phototransduction britannica.comwikipedia.orgthermofisher.com, its direct involvement as a primary regulator of the light-activated channels in the main insect phototransduction pathway (the Gq-PLC pathway) is not as clearly established as in vertebrates. wikipedia.orgnih.govresearchgate.net

Some research indicates that a reduction in cGMP concentration can lead to the closure of cGMP-gated channels and hyperpolarization in certain photoreceptors, similar to the vertebrate model, but the consensus on the molecular mechanism in invertebrates is not universal. researchgate.net Feedback mechanisms involving calcium influx, which is a consequence of TRP/TRPL channel opening, can influence the activity of enzymes involved in cGMP synthesis, potentially playing a regulatory role. britannica.com However, the primary excitatory pathway in many insects, initiated by this compound photoisomerization, operates through the PIP2 cascade and the activation of TRP/TRPL channels, leading to depolarization. evergreen.eduwikipedia.orggenome.jpscienceopen.com

Mechanisms of Spectral Tuning in Opsin-Chromophore Complexes

The spectral sensitivity of a visual pigment, its wavelength of maximum absorbance (λmax), is determined by the specific interactions between the chromophore and the amino acid residues within the binding pocket of the opsin protein researchgate.netroyalsocietypublishing.orgbiologists.combiorxiv.org. These interactions can modulate the electronic structure of the chromophore, shifting its absorption spectrum royalsocietypublishing.orgbiologists.com.

The presence of the hydroxyl group at the 3-position of this compound contributes to the spectral tuning of opsin-chromophore complexes. Compared to visual pigments utilizing retinal (vitamin A1), those formed with this compound often exhibit a blue shift in their absorption maxima, meaning they are maximally sensitive to shorter wavelengths of light nih.govnih.govacs.org. Theoretical studies suggest that this blue shift is due to an increase in the bond-length alternation of the hydroxyretinal chromophore nih.govacs.org. While it was once thought that a hydrogen bond might form between the hydroxyl group and the opsin, theoretical findings have ruled this out nih.govacs.org.

An example of this blue-shifting effect was observed when bovine opsin, typically binding retinal, was reconstituted with this compound, resulting in a 12 nm blue shift in the peak absorbance jneurosci.org.

Opsin gene duplication and subsequent diversification play a significant role in expanding the spectral ranges of vision in many organisms, including insects biorxiv.orgoup.comnih.gov. Through gene duplication, an organism can acquire multiple copies of opsin genes, which can then evolve independently biorxiv.orgoup.comoup.com. Mutations, particularly in the chromophore binding pocket, can lead to functional divergence of these duplicated opsins, resulting in photopigments with different spectral sensitivities biorxiv.orgoup.com. This allows for a broader range of color perception oup.comnih.gov.

In insects, ancient duplications have given rise to distinct opsin gene classes sensitive to UV, blue, and long wavelengths oup.comnih.gov. Further lineage-specific duplications and subsequent amino acid changes have led to finer spectral tuning and expanded color vision capabilities in various insect species, such as butterflies biorxiv.orgoup.comoup.com.

Specific amino acid substitutions within the opsin binding pocket are critical for modulating the absorption spectrum of the bound chromophore, including this compound researchgate.netroyalsocietypublishing.orgbiologists.comnsf.gov. These substitutions can alter the shape and electrostatic environment of the binding pocket, influencing the interaction with the chromophore and thereby shifting the wavelength of maximum absorbance (λmax) biologists.comnsf.gov.

Research using site-directed mutagenesis has identified key amino acid sites responsible for spectral tuning in various opsins royalsocietypublishing.orgbiologists.compnas.org. For instance, studies on butterfly blue opsins have identified specific amino acid substitutions that cause spectral shifts researchgate.netoup.com. In Pieris rapae, a phenylalanine to tyrosine substitution at position 177 caused a 4 nm blue shift researchgate.net. In Eumaeus atala, substitutions at positions 116, 175, and 177 have been linked to spectral shifts oup.com. These findings highlight how subtle changes in the amino acid sequence of the opsin can fine-tune the spectral sensitivity of the photopigment.

Data on spectral shifts caused by specific amino acid substitutions can be complex, involving both additive and epistatic effects biologists.com.

Here is a hypothetical table illustrating the potential effect of amino acid substitutions on the λmax of an opsin binding this compound:

| Opsin Type (Species) | Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Predicted λmax Shift (nm) | Reference (Illustrative) |

| Blue Opsin (P. rapae) | 177 | F | Y | -4 (Blue Shift) | researchgate.net |

| Blue Opsin (E. atala) | 116 | S | A | -5 to -13 (Blue Shift) | oup.com |

| Blue Opsin (E. atala) | 175 | G | S | Combined with 177F>Y for a larger shift | oup.com |

| Blue Opsin (E. atala) | 177 | F | Y | Combined with 175G>S for a larger shift | oup.com |

Chromophore Regeneration and Photopigment Bistability

Following photoisomerization from the 11-cis to the all-trans form, the chromophore must be regenerated back to the 11-cis state for the photopigment to become light-sensitive again wikipedia.orgcymitquimica.com. The mechanism of chromophore regeneration varies between different types of photopigments.

Many invertebrate visual pigments, including those utilizing this compound, are considered bistable nih.govnih.govresearchgate.net. Unlike vertebrate rhodopsin, which releases the all-trans chromophore after bleaching, bistable pigments retain the all-trans chromophore nih.govphotobiology.info. Regeneration in these pigments occurs through a light-dependent process where absorption of a second photon by the metarhodopsin (the activated state with the all-trans chromophore) causes re-isomerization back to the 11-cis form, regenerating the functional rhodopsin state nih.govnih.govresearchgate.net. This intrinsic regeneration mechanism makes bistable pigments resistant to bleaching and independent of an external retinoid cycle for regeneration nih.govnih.gov.

This light-dependent regeneration has been observed in melanopsin, a bistable photopigment found in some retinal ganglion cells in vertebrates, which shares similarities in signal transduction with invertebrate rhabdomeric photopigments nih.govarvojournals.org. Studies on Amphioxus melanopsin have shown photointerconversion between the rhodopsin and metarhodopsin states using different wavelengths of light nih.gov.

In some insects, sensitizing pigments, such as 3-hydroxyretinol (B108295), play a role in extending the spectral sensitivity of visual pigments into the UV range soken.ac.jpnih.govfrontiersin.orgroyalsocietypublishing.org. 3-hydroxyretinol is the alcohol form of this compound nih.govuni.lu. It can accumulate in specific parts of the eye, such as the distal portion of the ommatidia in butterflies soken.ac.jproyalsocietypublishing.orgjneurosci.org.

3-hydroxyretinol can act as a UV-absorbing filter, shaping the spectral sensitivity of underlying photoreceptors soken.ac.jproyalsocietypublishing.orgjneurosci.org. Additionally, in some cases, 3-hydroxyretinol has been proposed to be associated with the visual pigment molecule itself, potentially transferring absorbed UV light energy to the chromophore (this compound) through Förster resonant energy transfer nih.govfrontiersin.org. This mechanism can enhance the UV sensitivity of a rhodopsin whose primary absorption peak is in the blue-green region nih.govfrontiersin.org. For example, in Drosophila, 3-hydroxyretinol is thought to enhance the UV sensitivity of the blue-sensitive rhodopsin 1 (Rh1) nih.govfrontiersin.orgacs.org.

Evolutionary and Comparative Biochemical Perspectives

Phylogenetic Distribution and Diversity of 3-Hydroxyretinal Utilization

The distribution of this compound within the class Insecta is not strictly tied to major phylogenetic lineages, suggesting multiple independent acquisitions or losses throughout evolutionary history. nih.gov This scattered pattern indicates that the presence of this compound is not a simple phylogenetic marker. nih.gov

Prevalence in Various Insect Orders (e.g., Diptera, Odonata, Hemiptera, Neuroptera, Lepidoptera)

This compound has been identified as a visual chromophore in a variety of insect orders. It is notably prevalent in many flies (Diptera) and butterflies (Lepidoptera). free.fruzh.ch Studies using techniques like High-Performance Liquid Chromatography (HPLC) have revealed its presence in Hemiptera (specifically the suborder Heteroptera), Plecoptera, Megaloptera, and Hymenoptera. nih.gov Conversely, some groups previously thought to exclusively use this compound have also been found to utilize retinal, such as Hemiptera (suborder Homoptera), Mecoptera, and Trichoptera. nih.gov

The co-occurrence of both retinal and this compound within the same order, or even within different regions or cell types of the eye in a single species, highlights the complexity of visual chromophore evolution in insects. uzh.chnih.gov For instance, dragonflies (Odonata) and fireflies have been reported to use both retinal and this compound. uzh.ch

Based on research findings, the prevalence of this compound across some key insect orders can be summarized as follows:

| Insect Order | Presence of this compound | Notes |

| Diptera | Prevalent | Includes many flies, e.g., Drosophila. free.fr |

| Lepidoptera | Prevalent | Includes many butterflies and moths. free.fruzh.ch |

| Hemiptera | Present (Heteroptera) | Also use Retinal (Homoptera). nih.gov |

| Odonata | Present | May also use Retinal. uzh.ch |

| Neuroptera | Not explicitly confirmed in searches, but related orders use A3. | Further research needed for direct confirmation. |

| Hymenoptera | Present | nih.gov |

| Plecoptera | Present | nih.gov |

| Megaloptera | Present | nih.gov |

| Mecoptera | Absent | Use Retinal. nih.gov |

| Trichoptera | Absent | Use Retinal. nih.gov |

Unique Use of (3S)-3-Hydroxyretinal in Cyclorrhapha Flies

A particularly interesting aspect of this compound utilization is the unique stereochemistry employed by flies belonging to the infraorder Cyclorrhapha, which includes common flies like Drosophila. nih.govsemanticscholar.orgcolab.wsdntb.gov.ua These flies uniquely produce and utilize the (3S) enantiomer of this compound as their visual pigment chromophore. nih.govsemanticscholar.orgcolab.wsdntb.gov.uapnas.org In contrast, other insects that use this compound, such as Lepidoptera, utilize the (3R) enantiomer. nih.govpnas.org This stereoisomeric difference in chromophore usage within insects suggests distinct metabolic pathways for retinoid processing have evolved in Cyclorrhapha.

Adaptive Significance of this compound as a Visual Chromophore

The adoption of this compound as a visual chromophore in various insect lineages is believed to confer adaptive advantages related to spectral tuning and potentially the kinetics of the phototransduction cascade.

Spectral Adaptation to Specific Light Environments and Visual Niches

One of the primary adaptive roles of this compound is its influence on the spectral sensitivity of visual pigments. The presence of the hydroxyl group at the 3-position of the β-ionone ring affects the interaction with the opsin protein, leading to shifts in the absorption maximum of the visual pigment. Compared to visual pigments based on retinal (A1), those incorporating this compound (A3) generally exhibit a slight shift towards shorter wavelengths (blue-shifted). oup.comnih.govnih.govebi.ac.uk An experimental demonstration in bovine rhodopsin bound to A3 showed a shortwave shift of 12 nm compared to its native A1. oup.com

This spectral tuning capability is crucial for insects to adapt their vision to diverse light environments and visual tasks. For example, in some butterflies, 3-hydroxyretinol (B108295) (a related compound) acts as a fluorescent pigment that absorbs short-wavelength light (UV) and re-emits light at longer wavelengths, effectively filtering UV light and narrowing the spectral sensitivity of certain photoreceptors to the violet range. nih.govworldscientific.com In flies like Drosophila and Musca, 3-hydroxyretinol can act as a sensitizing pigment, absorbing UV light and transferring energy to the main visual pigment, thereby broadening the cell's sensitivity to include UV wavelengths. nih.govoxfordre.comnih.gov This mechanism allows photoreceptors expressing a single opsin to achieve broadband sensitivity. nih.gov

The specific spectral shifts induced by this compound, in conjunction with the spectral properties of the opsin protein and the presence of filtering pigments, contribute to the diverse color vision capabilities observed across different insect species. oup.comnih.govworldscientific.comoxfordre.com

Potential for Modulating G-Protein Signaling Cascade Speed

Beyond spectral tuning, it has been suggested that this compound may play a role in modulating the speed of the G-protein signaling cascade, the biochemical pathway initiated upon light absorption that ultimately leads to an electrical signal in the photoreceptor. nih.govresearchgate.netnih.gov Theoretical studies propose that visual pigments based on this compound (A3) might contribute to speeding up this cascade compared to those using retinal (A1). nih.govresearchgate.net

Insect photoreceptors, particularly in fast-flying insects like flies, are known for their high temporal resolution, capable of responding to flickering light at frequencies much higher than vertebrate photoreceptors. free.fr While the opsin protein and downstream signaling molecules are primary determinants of this speed, the chromophore's properties and its interaction with the opsin could also influence the kinetics of the conformational changes that activate the G-protein. nih.govgenome.jp Further detailed research is needed to fully elucidate the extent to which this compound directly impacts the speed of the G-protein signaling cascade.

Convergent Evolution in Retinoid-Based Photoreception Systems

The widespread, yet scattered, distribution of this compound usage across various insect orders, coupled with the independent evolution of retinoid-based visual systems in other animal lineages (such as vertebrates and cephalopods), exemplifies convergent evolution in photoreception. nih.govcambridge.orgbioscientifica.com Convergent evolution occurs when unrelated organisms independently evolve similar traits as a result of adapting to similar environments or ecological niches.

Implications for General Visual System Evolution

The evolution of visual systems across diverse organisms is intricately linked to the molecular properties and availability of different chromophores that bind to opsin proteins to form visual pigments. These visual pigments are the fundamental light-sensing molecules responsible for initiating the phototransduction cascade. While retinal (also known as retinaldehyde or vitamin A1 aldehyde) is the most common chromophore found in both vertebrates and invertebrates, the presence and utilization of this compound (also known as vitamin A3) in specific lineages, particularly insects, offer significant insights into the biochemical adaptations and evolutionary trajectories of visual systems. nih.govwikipedia.org

Visual pigments consist of an opsin protein covalently bound to a light-sensitive chromophore, typically 11-cis-retinal (B22103) or a related molecule. wikipedia.orgresearchgate.netbiologists.comannualreviews.orgroyalsocietypublishing.org The absorption spectrum of the visual pigment, and thus its sensitivity to different wavelengths of light, is determined by the interaction between the opsin protein and the chromophore. wikipedia.orgresearchgate.net Changes in the amino acid sequence of the opsin, particularly within the chromophore-binding pocket, can spectrally tune the wavelength of peak absorbance (λmax) of the photopigment. biologists.comroyalsocietypublishing.orgresearchgate.netutoronto.ca However, the type of chromophore used also plays a crucial role in determining the spectral sensitivity. nih.govroyalsocietypublishing.orgredalyc.orgresearchgate.net

This compound is a vitamin A-based retinaldehyde that differs from retinal by the presence of a hydroxyl group at the 3-position of the cyclohexenyl ring. wikipedia.orgnih.gov This structural difference has notable implications for the spectral properties of the visual pigments in which it is incorporated. Compared to retinal-based visual pigments with the same opsin, this compound can cause a hypsochromic shift (shift towards shorter wavelengths) in the absorption spectrum, although evidence is growing for this effect. cambridge.org In contrast, another related chromophore, 3,4-didehydroretinal (vitamin A2), commonly found in freshwater fish, amphibians, and some invertebrates, causes a bathochromic shift (shift towards longer wavelengths) due to an extra double bond in the ring. nih.govresearchgate.netcambridge.org

The presence of this compound as a visual chromophore is notably prevalent in insects. researchgate.netcambridge.org Its widespread use in this diverse class, and its absence in other arthropods, suggests that its adoption as a chromophore was a relatively late evolutionary event among the various retinoid chromophores used in vision. cambridge.org The biosynthesis of this compound in insects, such as Drosophila melanogaster, involves the enzyme NinaB, which catalyzes the conversion of carotenoids like zeaxanthin (B1683548) into 11-cis- and all-trans-3-hydroxyretinal. researchgate.netnih.gov This process highlights a distinct biochemical pathway for chromophore production compared to the vertebrate visual cycle, which primarily utilizes retinal derived from β-carotene. researchgate.netnih.gov

The co-option of this compound in insect vision, alongside or instead of retinal, provides a mechanism for spectral diversification. The use of different chromophores in conjunction with a repertoire of opsin proteins allows for the generation of a wider range of spectral sensitivities within the photoreceptor cells. For instance, in insects like Drosophila and Heliconius butterflies, 11-cis-3-hydroxyretinal (B128498) is the chromophore that combines with various opsins (UV, blue, and long-wavelength sensitive opsins) to form functional rhodopsins with different spectral peaks. researchgate.netpnas.orgnih.govoup.comoup.comresearchgate.net

Research findings in Heliconius butterflies illustrate the evolutionary implications of utilizing this compound. These butterflies possess an additional UV opsin gene (UVRh2) that arose through duplication and has evolved under positive selection. pnas.orgnih.govoup.com This opsin, in combination with the 11-cis-3-hydroxyretinal chromophore, contributes to two distinct UV-absorbing rhodopsins with different λmax values. pnas.org This expansion of UV sensitivity is correlated with the evolution of UV-yellow wing pigments, suggesting an adaptive link between the spectral tuning capabilities provided by the opsin-chromophore combination and ecological factors such as mate signaling. pnas.orgoup.com

The ability to tune spectral sensitivity through both opsin changes and chromophore usage offers evolutionary flexibility. While amino acid substitutions in opsins are a primary mechanism for spectral tuning across various lineages, the availability and utilization of different chromophores like this compound provide an additional layer of complexity and opportunity for adaptation to specific light environments or visual tasks. biologists.comroyalsocietypublishing.orgresearchgate.netredalyc.org The presence of both retinal and this compound in some insect orders, such as Odonata, further suggests that switching between chromophores can be a strategy for spectral tuning. cambridge.orgqmul.ac.uk

Comparative biochemical studies examining the visual pigments of different insects and contrasting them with those of vertebrates and other invertebrates that primarily use retinal or 3,4-didehydroretinal are crucial for understanding the evolutionary pressures that have shaped the diversity of visual systems. The distinct biochemical pathway for this compound synthesis in insects, mediated by enzymes like NinaB, underscores the independent evolution of chromophore utilization in this group. researchgate.netnih.gov

Furthermore, the interaction between the chromophore and the opsin protein is a key determinant of spectral tuning. Studies on insect opsins have suggested that specific amino acid residues, such as serine residues in transmembrane domain V, may play a role in stabilizing the this compound chromophore, which contains an extra hydroxyl group compared to retinal. utoronto.ca These molecular interactions highlight how the protein environment co-evolves with the chromophore to achieve specific spectral properties.

Here is a data table summarizing the chromophores found in different animal groups:

| Animal Group | Primary Visual Chromophore(s) | Spectral Shift Relative to Retinal (A1) | Notes |

| Vertebrates (most) | Retinal (A1) | Baseline | Most common. nih.gov |

| Freshwater Fish, Amphibians, some Reptiles | 3,4-didehydroretinal (A2) | Bathochromic (Red Shift) nih.govresearchgate.netcambridge.org | Extra double bond in ring. cambridge.org |

| Insects | Retinal (A1), this compound (A3) | Hypsochromic (Blue Shift) suggested for A3 cambridge.org | Presence varies by order/species. researchgate.netcambridge.org |

| Firefly Squid (Watasenia scintillans) | 4-Hydroxyretinal (B15971) (A4) | Not specified in sources | Unique to this species. researchgate.netbritannica.com |

Note: Spectral shift for this compound is suggested but requires further confirmation. cambridge.org

Advanced Research Methodologies and Experimental Approaches

Spectroscopic Techniques for Structural and Functional Analysis

Spectroscopy encompasses a range of techniques that probe the interaction of matter with electromagnetic radiation, yielding information about molecular structure, dynamics, and environment. Applied to 3-Hydroxyretinal, these methods help to understand its fundamental characteristics and its role in biological systems, such as vision.

High-Performance Liquid Chromatography (HPLC) for Isomer and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to isolate and purify compounds based on their differential affinities for a stationary phase and a mobile phase. For this compound, HPLC is particularly useful for separating its various isomers and enantiomers. Racemic all-trans-3-hydroxyretinal has been successfully separated into its two enantiomers, (3S)- and (3R)-3-OH-RAL, using HPLC with a chiral column. nih.govjst.go.jp This separation can also be achieved by converting the racemic mixture into diastereomers using a chiral derivatizing agent, such as (-)-camphanic acid chloride, and then separating the diastereomers by preparative HPLC. nih.govjst.go.jp Subsequent saponification of the separated diastereomers yields the optically active enantiomers. nih.govjst.go.jp The use of chiral stationary phases, such as polysaccharide-based columns, is a common approach for achieving enantiomeric separation in HPLC. chromatographyonline.com

Research findings demonstrate the effectiveness of HPLC in resolving this compound isomers. For example, a method involving preparative HPLC separation of diastereomeric camphanates of racemic all-trans-3-hydroxyretinal allowed for the isolation of pure (3S)- and (3R)-3-OH-RAL. nih.govjst.go.jp

UV-Visible Spectroscopy for Absorption Spectra and Photobleaching Rates

UV-Visible (UV-Vis) spectroscopy is routinely used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the spectrum. For this compound, UV-Vis spectroscopy is crucial for determining its absorption spectrum, which provides information about its conjugated pi system and its interaction with the protein environment when bound to opsin. libretexts.org The maximum absorbance wavelength (λmax) is a key characteristic.

When this compound binds to opsin, forming a visual pigment, the absorption spectrum is typically shifted compared to that of free this compound. This phenomenon, known as the opsin shift, is influenced by the protein environment around the chromophore. UV-Vis spectroscopy is also used to study the photobleaching rates of visual pigments containing this compound. Photobleaching occurs when the chromophore undergoes photoisomerization upon light absorption, leading to a change in its absorption spectrum and, in some cases, its release from the opsin. science.gov Monitoring these spectral changes over time allows for the determination of photobleaching kinetics.

Studies on Drosophila Rh7 rhodopsin, which can bind 11-cis-3-hydroxyretinal (B128498), have utilized UV-Vis spectroscopy to characterize its absorption properties. researchgate.net These experiments reveal the λmax of the formed photopigment and its response to light irradiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., NOESY, 13C-HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of molecules. Various NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, are applied to elucidate the structure of this compound. ox.ac.uk

Specific 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and 13C-Heteronuclear Single Quantum Coherence (13C-HSQC) are particularly valuable. NOESY experiments provide information about through-space spatial proximity between nuclei, which helps in determining the three-dimensional structure and conformation of the molecule. bbhegdecollege.comoxinst.com 13C-HSQC correlates proton and carbon signals that are directly bonded, aiding in the assignment of resonances and providing information about the types of carbon environments (CH, CH2, CH3). oxinst.comipb.pt Other techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to establish longer-range proton-carbon correlations, which are essential for piecing together the molecular connectivity. oxinst.comcore.ac.uk

While direct research findings specifically detailing the full NMR spectral assignment of this compound were not extensively found in the search results, the principles of using these techniques for structural elucidation of complex organic molecules like retinoids are well-established. ipb.ptcore.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy for Conformational Changes in Opsin

When this compound undergoes photoisomerization while bound to opsin, the protein undergoes a series of conformational changes that are critical for initiating the phototransduction cascade. FTIR spectroscopy can detect subtle changes in the vibrational modes of the protein and the chromophore, providing insights into the molecular events that occur during receptor activation. Difference FTIR involves collecting spectra of the pigment in its dark state and light-activated states and subtracting the dark spectrum from the light spectrum to highlight the changes associated with activation.

Studies on rhodopsins utilizing FTIR spectroscopy have revealed conformational changes in different parts of the opsin protein upon retinal isomerization. ethz.ch While specific data on this compound-bound opsin was not prominently found, the technique is applicable to any opsin-retinal complex to study light-induced structural rearrangements.

Fluorescence Resonance Energy Transfer (FRET) for Opsin Binding Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a technique used to measure the distance and dynamics between two molecules, typically labeled with a donor fluorophore and an acceptor molecule. FRET can be applied to study the binding dynamics of this compound to opsin, including the kinetics of binding and the proximity of specific residues in the opsin binding pocket to the chromophore. researchgate.net

By labeling the opsin or specific sites on the opsin with a donor fluorophore and the this compound (or an analog) with an acceptor, FRET efficiency can be measured. Changes in FRET efficiency indicate changes in the distance between the donor and acceptor, providing information about the binding process, conformational changes upon binding, or the relative orientation of the chromophore within the binding pocket. researchgate.net

Research has utilized FRET to study the assembly and dynamics of protein complexes, illustrating its utility in understanding molecular interactions. biologists.combiorxiv.org While specific applications of FRET directly detailing this compound binding dynamics were not extensively found, the principle is applicable for investigating the interaction between this compound and its cognate opsin.

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is essential for determining the chirality and conformation of molecules in solution or the solid state. rsc.orgbath.ac.uk For this compound, which has chiral centers, CD spectroscopy can be used to confirm its absolute configuration and study its conformation.

CD spectroscopy is particularly useful for analyzing the optical activity of purified enantiomers of this compound obtained through chiral separation techniques like HPLC. nih.govjst.go.jp The CD spectrum provides a unique signature for each enantiomer, allowing for their identification and characterization. CD can also be used to study the conformation of this compound when bound to opsin, as the protein environment can induce or alter the chirality of the bound chromophore.

Studies have used CD spectroscopy to determine the absolute structures of (3S)- and (3R)-3-OH-RAL obtained from HPLC separation. nih.govjst.go.jp Additionally, CD signals have been observed for retinal-protein complexes, indicating the utility of this technique in studying the chiral properties of the chromophore within its biological environment. researchgate.net

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling techniques provide powerful tools for investigating the behavior of this compound at the atomic and molecular levels, particularly in complex environments like protein binding pockets. These methods allow researchers to simulate molecular interactions, predict structural properties, and analyze the energetic landscapes of chromophore-opsin complexes.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Chromophore-Opsin Complexes

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a widely used approach to study the electronic and structural properties of chromophores embedded within protein environments. This method treats the chemically active region, such as the retinal chromophore and its immediate surroundings, using more computationally expensive quantum mechanical methods, while the larger protein environment is described by faster molecular mechanics force fields. biorxiv.orgnih.gov

QM/MM simulations have been applied to study the energetic stability and photoisomerization processes of retinal isomers within opsins. peerj.comnih.gov Studies using QM/MM have suggested that the 11-cis-retinal (B22103) isomer, commonly found in vertebrate rhodopsin, is evolutionarily selected due to the energetic stability of the resulting chromophore-opsin pigment. peerj.comnih.gov While much of the QM/MM work has focused on retinal or bacteriorhodopsin nih.gov, the principles and methodologies are directly applicable to studying this compound-opsin complexes to understand how the hydroxyl group influences the electronic structure, energy levels, and photoexcitation dynamics compared to other retinal isomers. QM/MM can provide insights into the "opsin shift," the phenomenon where the absorption maximum of the chromophore is significantly shifted when bound to the opsin protein compared to in solution. nih.govnih.gov

Density Functional Theory (DFT) for Predicting Chemical Shifts and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is valuable for optimizing molecular geometries, predicting spectroscopic properties like chemical shifts (e.g., NMR), and analyzing electronic distributions (e.g., HOMO/LUMO orbitals). researchgate.netekb.egscifiniti.com

DFT calculations are employed in retinal research to optimize the ground-state molecular structures of retinal isomers and predict their electronic excitation spectra. researchgate.net These calculations can help in understanding how structural modifications, such as the addition of a hydroxyl group at the 3-position, affect the electronic properties and thus the light absorption characteristics of the chromophore. While specific detailed findings using DFT solely focused on predicting chemical shifts or structural properties of this compound within an opsin were not extensively detailed in the search results, DFT is a fundamental tool for characterizing the intrinsic properties of the this compound molecule itself and its interactions with surrounding amino acid residues within the opsin binding pocket. researchgate.netrsc.org

Homology Modeling of Opsin Structures